molecular formula C8H16O B13634476 2-Ethyl-2-methylpent-4-en-1-ol

2-Ethyl-2-methylpent-4-en-1-ol

Cat. No.: B13634476
M. Wt: 128.21 g/mol
InChI Key: SUJYQVIBYHNWLZ-UHFFFAOYSA-N
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Description

2-Ethyl-2-methylpent-4-en-1-ol: is a heterocyclic organic compound belonging to the family of tertiary alcohols. This compound is widely used in scientific experiments, research, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Oxalyl Chloride Method: One method involves the reaction of oxalyl chloride with dimethyl sulfoxide in dichloromethane at -60°C, followed by the addition of 2-methylpent-4-en-1-ol and triethylamine.

    Methanesulfonic Acid Method: Another method involves the reaction of 2-methyl-2-penten-1-ol with methanesulfonic acid, followed by deformic acid treatment.

Industrial Production Methods: Industrial production methods for 2-Ethyl-2-methylpent-4-en-1-ol are not well-documented in the available literature. the synthetic routes mentioned above can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-Ethyl-2-methylpent-4-en-1-ol can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into various alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like halides and amines can be used under basic conditions.

Major Products:

    Oxidation: Aldehydes and ketones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted alcohols.

Scientific Research Applications

2-Ethyl-2-methylpent-4-en-1-ol is widely used in scientific research due to its unique chemical properties. It is used in:

    Chemistry: As a reagent in organic synthesis and as a solvent.

    Biology: In the study of enzyme reactions and metabolic pathways.

    Medicine: As an intermediate in the synthesis of pharmaceuticals.

    Industry: In the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Ethyl-2-methylpent-4-en-1-ol involves its interaction with various molecular targets and pathways. The compound can undergo thermal eliminations, where the breaking of the Cα–X bond is a crucial step. Nucleophilic attack of the double bond upon the β-C–H bond is also significant .

Comparison with Similar Compounds

  • 2-Methylpent-4-en-1-ol
  • 4-Methylpent-4-ene-1-ol
  • 2-Methylpent-4-en-2-ol

Comparison: 2-Ethyl-2-methylpent-4-en-1-ol is unique due to its tertiary alcohol structure, which imparts different reactivity compared to primary and secondary alcohols. Its ability to undergo various chemical reactions and its wide range of applications make it distinct from similar compounds .

Properties

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

2-ethyl-2-methylpent-4-en-1-ol

InChI

InChI=1S/C8H16O/c1-4-6-8(3,5-2)7-9/h4,9H,1,5-7H2,2-3H3

InChI Key

SUJYQVIBYHNWLZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC=C)CO

Origin of Product

United States

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